molecular formula C21H19N5O3 B2586051 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-69-0

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2586051
CAS RN: 898446-69-0
M. Wt: 389.415
InChI Key: IXAHVNRMYOQCBJ-UHFFFAOYSA-N
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Description

Compounds like “9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide” belong to a class of organic compounds known as purines and their derivatives . Purines are aromatic compounds composed of a pyrimidine ring fused to an imidazole ring. They are involved in many biological processes.


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the purine ring, the introduction of various substituents, and the protection and deprotection of functional groups .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving such compounds can include substitution reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and pKa determination .

Scientific Research Applications

Purine Derivatives and Synthesis

Purine derivatives, including compounds structurally related to 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, play a significant role in the development of antiviral agents and enzyme inhibitors. The synthesis and reactivity of purine and related compounds have been extensively studied, leading to a variety of applications in medicinal chemistry. For example, antiviral 9-[2-(phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and retroviruses, showcasing the therapeutic potential of purine derivatives in antiviral research (Duckworth et al., 1991). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse bioactivity of purine analogs in addressing various health conditions (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

The structural modification of purine derivatives has led to the discovery of compounds with significant antimycobacterial activity. For instance, a study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that certain derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis. This suggests that specific structural features in purine derivatives can be optimized to enhance antimicrobial efficacy, offering a promising strategy for developing new antituberculosis drugs (Bakkestuen et al., 2005).

Nucleoside Analogues and Enzyme Inhibition

The exploration of purine nucleosides as enzyme inhibitors has unveiled potential therapeutic applications. For example, the synthesis of 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl)purines and their evaluation as inhibitors of adenosine deaminase reflect the utility of purine analogues in modulating enzyme activity. Such compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation, demonstrating the breadth of research applications for purine derivatives in biochemical and pharmaceutical contexts (Shah et al., 1965).

Mechanism of Action

The mechanism of action of such compounds would depend on their biological target. For example, many purine derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Some purine derivatives are known to be toxic, while others are used as therapeutic agents .

Future Directions

The future directions for the study of such compounds could include further investigations into their synthesis, their biological activity, and their potential applications in medicine .

properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-14-10-8-13(9-11-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHVNRMYOQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

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